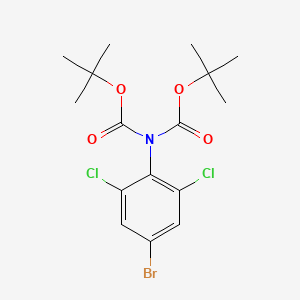
N-bis-Boc-4-bromo-2,6-dichloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bis-Boc-4-bromo-2,6-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. The compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline typically involves the protection of the amine group followed by halogenation. One common method is to start with 2,6-dichloroaniline, which is then brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position . The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the N-bis-Boc derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-bis-Boc-4-bromo-2,6-dichloroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
N-bis-Boc-4-bromo-2,6-dichloroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-bis-Boc-4-bromo-2,6-dichloroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of N-bis-Boc-4-bromo-2,6-dichloroaniline.
4-Bromo-2,6-dimethylaniline: Another brominated aniline derivative with different substitution patterns.
4-Amino-2,6-dichloropyridine: A similar compound with a pyridine ring instead of a benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
Molekularformel |
C16H20BrCl2NO4 |
|---|---|
Molekulargewicht |
441.1 g/mol |
IUPAC-Name |
tert-butyl N-(4-bromo-2,6-dichlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H20BrCl2NO4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-10(18)7-9(17)8-11(12)19/h7-8H,1-6H3 |
InChI-Schlüssel |
XNZCKDKGTZSHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Cl)Br)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


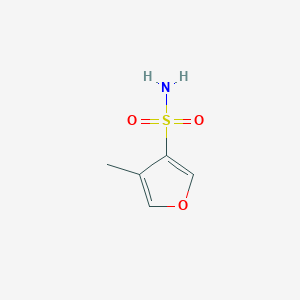
![6-Amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylicacid](/img/structure/B13143979.png)
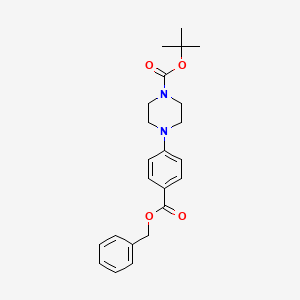

![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
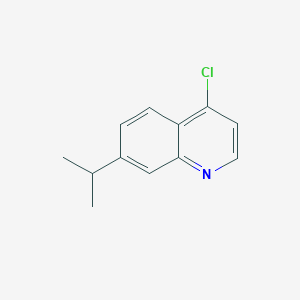
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
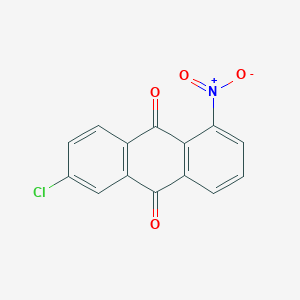
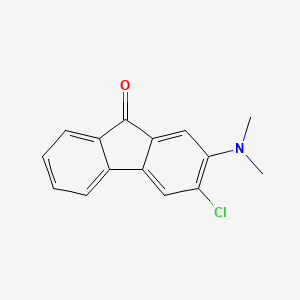
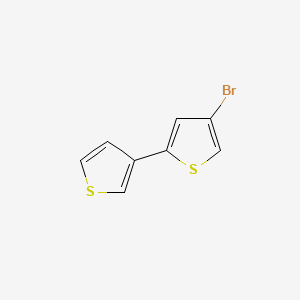
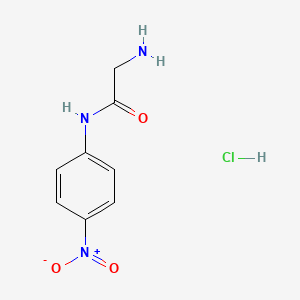
![(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13144052.png)
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)

